molecular formula C9H14O B3049443 Bicyclo[2.2.2]octane-1-carbaldehyde CAS No. 2064-05-3

Bicyclo[2.2.2]octane-1-carbaldehyde

Cat. No. B3049443
CAS RN: 2064-05-3
M. Wt: 138.21 g/mol
InChI Key: MPLAMJZRRHSDCU-UHFFFAOYSA-N
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Description

“Bicyclo[2.2.2]octane-1-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as bicyclo[2.2.2]octanes . These are organic compounds containing a bicyclic structure made up of three rings, and exactly eight carbon atoms .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a subject of research. A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal free, mild, and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic structure made up of three rings and exactly eight carbon atoms . The 3D structure may be viewed using Java or Javascript .

Scientific Research Applications

Synthesis of Organic Derivatives

Bicyclo[2.2.2]octane-1-carbaldehyde serves as a precursor in the synthesis of various organic compounds. An improved strategy using 1-norbornyllithium led to the preparation of bridgehead substituted derivatives, showcasing its versatility in organic synthesis (Kostova & Dimitrov, 1995).

Enantioselective Synthesis

In the field of asymmetric synthesis, bicyclo[2.2.2]octane derivatives have been used in Lewis base catalyzed domino Michael/aldol reactions to produce chiral bicyclo[3.2.1]octane-6-carbaldehydes. These reactions are noteworthy for their high enantioselectivities, demonstrating the compound's potential in producing chiral molecules (Rueping et al., 2009).

Catalysis

Bicyclo[2.2.2]octane derivatives have been utilized in rhodium-catalyzed asymmetric reactions. Specifically, C2-symmetric bicyclo[2.2.2]octa-2,5-dienes, derived from bicyclo[2.2.2]octane-2,5-dione, have shown high enantioselectivity in catalytic processes, highlighting their importance in asymmetric catalysis (Otomaru et al., 2005).

Molecular Machines and Functional Materials

Innovative applications in functional materials and molecular machines have been explored using bicyclo[2.2.2]octane derivatives. Studies on 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane demonstrated its potential in forming a crystalline array of molecular rotors, contributing to the development of advanced materials and molecular machinery (Lemouchi et al., 2011).

Electrical Effects in Saturated Systems

Research on the electrical effects of substituent groups in saturated systems utilized this compound derivatives. These studies provide insights into the transmission of electrical effects through non-conjugated systems, contributing to the understanding of molecular reactivity and properties (Roberts & Moreland, 1953).

Ligand Synthesis

Bicyclo[2.2.2]octane derivatives have been synthesized and used as chiral ligands in organometallic chemistry. For instance, amino alcohols with bicyclo[3.3.0]octane scaffolds were used as ligands for the enantioselective addition of diethylzinc to aldehydes, demonstrating their applicability in stereoselective reactions (Zhong, Lei, & Lin, 2002).

Safety and Hazards

The safety data sheet for the related compound “bicyclo[2.2.2]octane-1-carboxylic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

bicyclo[2.2.2]octane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-7-9-4-1-8(2-5-9)3-6-9/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLAMJZRRHSDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547966
Record name Bicyclo[2.2.2]octane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2064-05-3
Record name Bicyclo[2.2.2]octane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]octane-1-carbaldehyde
Reactant of Route 2
Bicyclo[2.2.2]octane-1-carbaldehyde
Reactant of Route 3
Bicyclo[2.2.2]octane-1-carbaldehyde
Reactant of Route 4
Bicyclo[2.2.2]octane-1-carbaldehyde
Reactant of Route 5
Bicyclo[2.2.2]octane-1-carbaldehyde
Reactant of Route 6
Bicyclo[2.2.2]octane-1-carbaldehyde

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